Histidine Monohydrochloride

Descripción

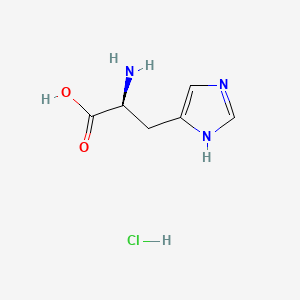

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Histidine Monohydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this essential amino acid derivative in their work. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes logical workflow diagrams for clarity.

Chemical Identity and Structure

L-Histidine Monohydrochloride is the hydrochloride salt of L-histidine, an essential amino acid. It is commonly available in both anhydrous (C₆H₁₀ClN₃O₂) and monohydrate (C₆H₁₂ClN₃O₃) forms.[1][2][3][4][5] The presence of the imidazole (B134444) side chain is a key feature, rendering it a versatile molecule in biological systems and pharmaceutical formulations.[6][7][8]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of both the anhydrous and monohydrate forms of L-Histidine Monohydrochloride for easy comparison.

Table 1: General and Physical Properties

| Property | L-Histidine Monohydrochloride (Anhydrous) | L-Histidine Monohydrochloride Monohydrate |

| Molecular Formula | C₆H₁₀ClN₃O₂[1] | C₆H₁₂ClN₃O₃[2][3][4][5][9][10] |

| Molecular Weight | 191.61 g/mol [1] | 209.63 g/mol [2][3][4][5][9][10][11] |

| Appearance | Fine white crystals[1] | White crystals or crystalline powder[9] |

| Melting Point | Not specified | 254 °C (decomposes)[9][12][13][14] |

| pH (aqueous solution) | Not specified | 3.5 - 4.5 (100 g/L at 20 °C)[9][13][15] |

Table 2: Solubility Profile

| Solvent | L-Histidine Monohydrochloride (Anhydrous) | L-Histidine Monohydrochloride Monohydrate |

| Water | Soluble | Freely soluble. Reported values include: 39 g/100 mL (24 °C)[9], 170 g/L (20 °C), 42 mg/mL[16], 50 mg/mL[6], 149 g/L[17], 169.9 g/L (20 °C)[9][12] |

| Ethanol | Insoluble[9] | Insoluble[9] |

| Ether | Insoluble[9] | Insoluble[9] |

| DMSO | Not specified | Insoluble[16] |

Table 3: Acid-Base Properties

| Parameter | Value | Reference |

| pKa (Carboxyl group) | 1.80 | [6][7][18] |

| pKa (Imidazole group) | 6.04 | [6][7][18] |

| pKa (Amino group) | 9.33 | [6][7][18] |

| Isoelectric Point (pI) | 7.64 | [6][18] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of L-Histidine Monohydrochloride Monohydrate, which involves decomposition, can be determined using the capillary method.[19]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[19][20]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

A preliminary rapid heating is performed to determine an approximate melting range.[21]

-

For an accurate measurement, a fresh sample is heated at a slower rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the approximate melting point.[22]

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or decomposes, in this case, indicated by charring) are recorded as the melting range.

-

Determination of Aqueous Solubility

The solubility of L-Histidine Monohydrochloride in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

-

Sample Preparation: An excess amount of L-Histidine Monohydrochloride is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C or 24 °C) for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of histidine monohydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after evaporating the solvent.

Determination of pKa Values

The pKa values corresponding to the carboxyl, imidazole, and amino groups can be determined by potentiometric titration or spectroscopic methods.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of L-Histidine Monohydrochloride of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and the ionization behavior of L-Histidine.

References

- 1. This compound | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. Thermo Scientific Chemicals L-Histidine monohydrochloride monohydrate, 99% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. L-组氨酸 单盐酸盐 一水合物 - L-α-氨基-β-(4-咪唑基)丙酸 单盐酸盐 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. L-Histidine monohydrochloride monohydrat | TargetMol [targetmol.com]

- 9. chembk.com [chembk.com]

- 10. This compound Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Histidine monohydrochloride monohydrate | Abcam [abcam.com]

- 12. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]

- 13. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 14. 98.5-101.0%, suitable for cell culture, BioXtra, non-animal source | Sigma-Aldrich [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. selleckchem.com [selleckchem.com]

- 17. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 18. Buy L-Histidine monohydrochloride monohydrate | 5934-29-2 [smolecule.com]

- 19. edisco.it [edisco.it]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. SSERC | Melting point determination [sserc.org.uk]

- 22. youtube.com [youtube.com]

Histidine Monohydrochloride: A Technical Guide to its Structure, Physicochemical Properties, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-histidine monohydrochloride, focusing on its chemical structure, key physicochemical properties, and its significance in biological systems and drug development. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of biochemistry, medicinal chemistry, and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

L-histidine is an essential α-amino acid featuring a unique imidazole (B134444) side chain.[1][2] In the solid state and in aqueous solutions, it is commonly available as L-histidine monohydrochloride, often in its monohydrate form.[3][4] The presence of the hydrochloride stabilizes the compound.

The key structural features of histidine monohydrochloride include an α-amino group, a carboxylic acid group, and the imidazole side chain.[1] The imidazole group is particularly noteworthy as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[2][5] This property is fundamental to its role in enzyme catalysis and protein structure.[1][6]

Structure of L-Histidine Monohydrochloride

The chemical structure of L-histidine monohydrochloride is depicted below. In this form, the α-amino group and the imidazole ring are protonated, and the chloride ion balances the positive charge.

pKa Values

The ionizable groups of histidine give it its unique acid-base properties. The pKa values for these groups can vary depending on the local chemical environment, such as within a protein.[5][7] However, the generally accepted pKa values for the free amino acid in solution are summarized in the table below.

| Ionizable Group | pKa Value |

| α-Carboxyl (pKa₁) | ~1.82 - 2.19[8] |

| α-Ammonium (pKa₂) | ~9.17 - 9.33[2][8] |

| Imidazole Side Chain (pKa₃) | ~6.0 - 6.5[1][2][6] |

| Table 1: pKa values of the ionizable groups in L-histidine. |

Experimental Determination of pKa Values

Accurate determination of histidine's pKa values, particularly within a peptide or protein, is crucial for understanding its function. Several experimental techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining site-specific pKa values of histidine residues in proteins.[9] The chemical shifts of the imidazole ring protons (C2-H and C4-H) are sensitive to the protonation state of the ring.[5] By titrating the sample with acid or base and monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined.[5]

Mass Spectrometry (MS)

A mass spectrometry-based method has been developed to determine the pKa values of individual histidine residues in proteins.[7][10] This technique relies on the pH-dependent hydrogen-deuterium exchange of the C2-proton of the imidazole ring.[10] The rate of this exchange is dependent on the protonation state of the imidazole group. The experimental workflow involves:

-

Incubating the protein in D₂O at various pH values.

-

Proteolytic digestion of the protein.

-

Analysis of the resulting peptides by LC/ESI-MS to measure the extent of deuterium (B1214612) incorporation.[10]

A plot of the exchange rate constant versus pH yields a sigmoidal curve, the midpoint of which corresponds to the pKa value.[7][10]

Raman Spectroscopy

Raman spectroscopy can also be utilized to determine the pKa of histidine.[5] Isotopic labeling, specifically the replacement of the C2-hydrogen with deuterium (C2-D), provides a sensitive Raman probe for the protonation state of the imidazole ring.[5] By monitoring the intensity of the C-D stretching vibration as a function of pH, a titration curve can be constructed to determine the pKa.[5]

Role in Signaling Pathways and as a Drug Target

The unique properties of histidine make it a crucial component of many signaling pathways, and consequently, a target for drug development.

Bacterial Two-Component Signaling (TCS)

In bacteria, two-component signaling (TCS) systems are a primary mechanism for sensing and responding to environmental stimuli.[11][12][13][14] These systems typically consist of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[13][14] The signaling cascade is initiated by the autophosphorylation of a conserved histidine residue on the HK.[13][14] The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.[12]

TCS pathways regulate a variety of processes essential for bacterial survival, virulence, and antibiotic resistance.[11][12][14] The conservation of the histidine kinase domain across many bacterial species makes it an attractive target for the development of broad-spectrum antibacterial agents.[11][12]

Conclusion

L-histidine monohydrochloride is a fundamental biomolecule with a rich chemistry that underpins its diverse biological roles. Its unique imidazole side chain, with a pKa near physiological pH, is central to its function in enzyme catalysis and protein structure. The accurate determination of its pKa values through techniques like NMR, mass spectrometry, and Raman spectroscopy is essential for a detailed understanding of these functions. Furthermore, the critical role of histidine in bacterial signaling pathways, particularly two-component systems, has established it as a promising target for the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers and professionals aiming to leverage the properties of histidine in their scientific and drug development endeavors.

References

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ch27 pKa and pI values [chem.ucalgary.ca]

- 9. pnas.org [pnas.org]

- 10. Determination of pKa values of individual histidine residues in proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of L-histidine monohydrochloride in cells.

Whitepaper

An In-depth Technical Guide to the Cellular Biology of L-Histidine Monohydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-histidine is an essential amino acid with a multifaceted role in cellular physiology, owing to the unique chemical properties of its imidazole (B134444) side chain. While frequently supplied in research and biopharmaceutical applications as L-histidine monohydrochloride for enhanced solubility, its biological activity is exerted as the L-histidine molecule following dissociation in aqueous environments. This technical guide provides a comprehensive overview of the core functions of L-histidine within the cell, including its fundamental roles in protein synthesis, enzymatic catalysis, and intracellular pH regulation. Furthermore, it delves into its critical function as a metabolic precursor for key bioactive molecules such as histamine (B1213489) and carnosine, and its involvement in complex signaling pathways, including those mediated by histidine kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and signaling pathways to serve as a vital resource for professionals in life sciences and drug development.

Introduction

L-histidine is one of the nine essential amino acids that must be obtained through dietary sources for humans. Its significance extends beyond its role as a protein building block; it is a versatile molecule involved in a host of critical cellular processes. The imidazole side chain of histidine possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor, a feature that underpins many of its biological functions.[1][2]

In laboratory and manufacturing settings, particularly in cell culture media formulations, L-histidine is often used in its salt form, L-histidine monohydrochloride. This form offers superior solubility and stability in aqueous solutions. Once dissolved in a physiological buffer or cell culture medium, it dissociates, making the biologically active L-histidine cation available to the cells. Therefore, for the purposes of this guide, the biological roles discussed pertain to L-histidine itself. This document will explore the molecular basis of histidine's functions, its metabolic pathways, and its role in cellular signaling, providing researchers with the foundational knowledge required for its application in experimental and therapeutic contexts.

Core Physicochemical Properties

The versatility of L-histidine stems directly from the unique characteristics of its imidazole side chain.

-

Acid-Base Catalysis: The imidazole ring has a pKa of approximately 6.0.[1][2] This value is close to the neutral pH found in most cellular compartments (typically 7.2-7.4). Consequently, the histidine side chain can exist in both a protonated (positively charged imidazolium) and a neutral state under physiological conditions.[1][3] This allows it to readily accept or donate protons, making it a frequent and crucial participant in the active sites of enzymes where it facilitates catalytic reactions.[1]

-

Aromaticity and Interactions: The imidazole ring is aromatic, enabling it to participate in π-π stacking interactions with other aromatic residues within protein structures, contributing to protein stability.

-

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions, such as zinc, copper, iron, and cobalt. This property is vital for the structure and function of numerous metalloproteins, including hemoglobin and carbonic anhydrase.

Fundamental Biological Roles in the Cell

Protein Synthesis and Structure

As a proteinogenic amino acid, L-histidine is a fundamental constituent of polypeptides, incorporated during translation.[4] Its unique structural and chemical properties allow it to play roles in protein folding and function that other amino acids cannot.

Enzymatic Catalysis

Histidine residues are found in the active sites of a vast number of enzymes. Its ability to switch between protonated and deprotonated states allows it to function as a general acid or base catalyst. A classic example is its role in the "catalytic triad" of serine proteases (along with aspartate and serine), where it acts as a proton shuttle to activate the serine nucleophile.[1]

Intracellular pH Buffering

Due to its pKa being near physiological pH, L-histidine and histidine residues in proteins are highly effective biological buffers. They help maintain pH homeostasis within cells and tissues by absorbing or releasing protons in response to metabolic changes.

Metal Ion Coordination

Histidine's role in coordinating metal ions is critical for many proteins. In hemoglobin, for instance, a histidine residue coordinates with the iron atom of the heme group, playing a key role in oxygen binding and transport.

L-Histidine Metabolism and Signaling Pathways

L-histidine is a precursor to several vital bioactive molecules and participates in unique signaling cascades.

Histamine Biosynthesis and Signaling

Histamine is synthesized from L-histidine in a single-step decarboxylation reaction catalyzed by the enzyme histidine decarboxylase (HDC), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5] Histamine is a potent local mediator involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[5] It exerts its effects by binding to four distinct G protein-coupled receptors (H1, H2, H3, and H4).

Caption: Synthesis of histamine from L-histidine.

Carnosine Synthesis

In muscle and brain tissue, L-histidine is combined with β-alanine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase. Carnosine functions as a significant intracellular buffer and possesses potent antioxidant properties, protecting cells from damage by reactive oxygen species.

Caption: Biosynthesis of the dipeptide carnosine.

Two-Component Signal Transduction

In bacteria, archaea, and lower eukaryotes, histidine kinases (HKs) are central to "two-component" signaling systems.[6] Upon sensing an environmental stimulus, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on a partner protein called a response regulator (RR), which in turn modulates a cellular response, often by regulating gene expression.[6][7]

Caption: A generic two-component signaling pathway.

Cellular Transport of L-Histidine

L-histidine is transported into cells via various amino acid transporter systems. The proton-coupled oligopeptide transporter PHT1 (SLC15A4) has been identified as a high-affinity transporter for histidine.[8] It facilitates the movement of histidine and small peptides from endosomes or lysosomes into the cytosol, playing a role in intracellular peptide homeostasis and immune responses.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to L-histidine, providing a reference for experimental design and data interpretation.

| Parameter | Value | Context / Organism | Reference(s) |

| pKa Values | |||

| α-carboxyl (pKa1) | 1.82 | Free Amino Acid | [9] |

| α-amino (pKa2) | 9.17 | Free Amino Acid | [9] |

| Imidazole Side Chain (pKa3) | 6.00 | Free Amino Acid | [2][9] |

| Imidazole in Proteins | 5.5 - 7.0 | Varies with local environment | [10] |

| Transporter Kinetics | |||

| Km (hPHT1) | 16.3 ± 1.9 µM | Human PHT1 in MDCK cells | [8] |

| Km (PHT1) | 34.94 µM | in vivo mouse brain | [11] |

| Enzyme Kinetics | |||

| Km (HDC) | 0.33 mM | Leuconostoc oenos (at pH 4.8) | [12] |

| Cellular Concentrations | |||

| Intracellular (Required) | 13–19 µg/ml cell water | Human cell lines (for max protein synthesis) | [4] |

| Intracellular (Measured) | 0.9 µM | Muscle tissue, mice with renal failure | [13] |

| Intracellular pH (E. coli) | 7.1 ± 0.1 | E. coli cytoplasm | [3][14] |

Experimental Protocols

Protocol 1: Assay for Histidine Decarboxylase (HDC) Activity

Principle: This protocol measures the activity of HDC by quantifying the conversion of a radiolabeled substrate, L-[³H]-histidine, to [³H]-histamine. The product is separated from the substrate via chromatography and quantified by scintillation counting.[15] An alternative colorimetric/fluorometric method involves enzymatic conversion of histidine to histamine, which is then metabolized by histamine dehydrogenase, leading to a detectable signal.[16]

Materials:

-

Cell or tissue homogenate

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8, containing pyridoxal-5'-phosphate)

-

L-[³H]-histidine (radiolabeled substrate)

-

Histamine N-methyltransferase (for coupled assay)[15]

-

S-adenosyl-L-methionine (for coupled assay)

-

Stop solution (e.g., perchloric acid)

-

Ion-exchange chromatography column or HPLC system

-

Scintillation cocktail and counter

Procedure (Radiometric Assay):

-

Prepare cell/tissue homogenates in a suitable buffer on ice.

-

Set up the reaction mixture in microcentrifuge tubes: add homogenate, assay buffer, and cofactors.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-[³H]-histidine to a final concentration appropriate for the expected Km.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an ice-cold stop solution.

-

Centrifuge to pellet precipitated proteins.

-

Separate the [³H]-histamine product from the unreacted substrate in the supernatant using ion-exchange chromatography or HPLC.[17]

-

Collect the fractions containing histamine.

-

Add scintillation cocktail to the fractions and measure radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the amount of product formed per unit time per milligram of protein.

Protocol 2: Measuring L-Histidine Uptake in Cultured Cells

Principle: This protocol measures the rate of L-histidine transport into cultured cells by incubating them with radiolabeled L-histidine for a short period. The amount of radioactivity incorporated into the cells is proportional to the transport activity.[8]

Materials:

-

Cultured cells grown in multi-well plates (e.g., 24-well plates)

-

Uptake Buffer (e.g., MES buffer, pH 6.5, for pH-dependent studies)[8]

-

Radiolabeled L-[³H]-histidine

-

Ice-cold Wash Buffer (e.g., PBS)

-

Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Seed cells onto multi-well plates and grow to a confluent monolayer.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

-

Add Uptake Buffer containing a known concentration of L-[³H]-histidine to each well to start the uptake.

-

Incubate for a short, defined period where uptake is linear (e.g., 5-15 minutes) at 37°C.[8]

-

To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Wash Buffer.

-

Lyse the cells by adding Cell Lysis Buffer to each well and incubate for 30 minutes.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

Use another portion of the lysate to determine the total protein concentration for normalization.

-

Calculate the uptake rate as picomoles of histidine per milligram of protein per minute.

Caption: Experimental workflow for a cell-based L-histidine uptake assay.

Protocol 3: Quantification of Intracellular Histidine by HPLC

Principle: This method quantifies the absolute concentration of free L-histidine in cell extracts. After deproteinization, amino acids are separated by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column with a suitable mobile phase, and detected, typically by UV absorbance after derivatization or directly at a low wavelength.[18][19]

Materials:

-

Cultured cells or tissue sample

-

Ice-cold PBS

-

Deproteinization agent (e.g., 10% trichloroacetic acid (TCA) or methanol)

-

HPLC system with a suitable column (e.g., C18 reversed-phase)

-

Mobile Phase (e.g., acetonitrile (B52724) and an aqueous buffer like potassium dihydrogen phosphate with an ion-pairing agent)[19][20]

-

L-histidine standard solutions for calibration curve

-

0.22 µm syringe filters

Procedure:

-

Harvest cells by scraping or trypsinization, wash twice with ice-cold PBS, and count them.

-

Resuspend the cell pellet in a known volume of deproteinization agent (e.g., ice-cold methanol).

-

Lyse cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet precipitated proteins and cell debris.

-

Collect the supernatant, which contains the free amino acids.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a calibration curve by running L-histidine standard solutions of known concentrations on the HPLC.

-

Inject the prepared sample onto the HPLC column.

-

Identify the histidine peak based on the retention time of the standard.

-

Quantify the peak area and determine the concentration using the calibration curve.

-

Calculate the intracellular concentration based on the initial cell number and lysis volume.

Conclusion and Future Directions

L-histidine is a functionally diverse and indispensable amino acid whose cellular roles are pivotal to health and disease. Its unique chemical properties enable it to act as a protein building block, a catalytic residue, a pH buffer, a metal coordinator, and a precursor for critical signaling molecules. Understanding the intricate details of histidine transport, metabolism, and signaling provides numerous opportunities for therapeutic intervention. For drug development professionals, targeting histidine decarboxylase, histamine receptors, or cellular histidine transporters could offer novel strategies for treating inflammatory diseases, neurological disorders, and certain types of cancer. Further research into the regulation of histidine homeostasis and the function of histidine-rich proteins will continue to uncover new facets of its biological importance.

References

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. The Evolution of Two-Component Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-Component Signaling Circuit Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. pnas.org [pnas.org]

- 11. Semi-Mechanistic Population Pharmacokinetic Modeling of L-Histidine Disposition and Brain Uptake in Wildtype and Pht1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histidine carboxylase of Leuconostoc oenos 9204: purification, kinetic properties, cloning and nucleotide sequence of the hdc gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative identification of the protonation state of histidines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A coupled assay for histidine decarboxylase: in vivo turnover of this enzyme in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Sensitive Enzymatic Analysis of Histidine Decarboxylase Using HPLC | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]

A Technical Guide to L-Histidine Monohydrochloride for Researchers and Drug Development Professionals

An In-depth Review of its Physicochemical Properties, Biological Roles, and Key Experimental Applications

Introduction

L-Histidine monohydrochloride, an essential α-amino acid, is a critical component in numerous biological and pharmaceutical applications. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, endows it with versatile properties, making it a vital ingredient in cell culture media and a stabilizer in biopharmaceutical formulations. This technical guide provides a comprehensive overview of the physicochemical properties of L-histidine monohydrochloride, its role in biological pathways, and detailed protocols for its application in research and drug development.

Physicochemical Properties

L-Histidine monohydrochloride is commercially available in two primary forms: the monohydrate and the anhydrous form. The selection between these forms is often dependent on the specific requirements of the application, such as desired concentration and formulation water content. The quantitative properties of both forms are summarized below for easy comparison.

| Property | L-Histidine Monohydrochloride Monohydrate | L-Histidine Monohydrochloride (Anhydrous) |

| CAS Number | 5934-29-2 | 645-35-2 |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | C₆H₁₀ClN₃O₂ |

| Molecular Weight | 209.63 g/mol [1][2] | 191.62 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility in Water | Freely soluble | Soluble |

| pH (100 g/L in H₂O) | 3.5 - 4.5 | Not specified |

| Melting Point | ~254 °C (decomposes) | ~243-244 °C (decomposes) |

Biological Significance: The Histidine Decarboxylase Pathway

L-Histidine serves as the direct precursor to histamine (B1213489), a potent biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[3] The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase (HDC) in a single decarboxylation step.[3] This pathway is the sole route for histamine synthesis in mammals.[3]

Key Experimental Protocols

Preparation of a Sterile L-Histidine Stock Solution for Cell Culture

This protocol details the preparation of a concentrated L-histidine stock solution for supplementing cell culture media.

Objective: To prepare a 100 mM sterile stock solution of L-histidine.

Materials:

-

L-Histidine monohydrochloride monohydrate (Cell Culture Grade)

-

Cell Culture Grade Water (e.g., WFI or Milli-Q)

-

1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated pH meter

Procedure:

-

In a sterile conical tube, weigh out the appropriate amount of L-histidine monohydrochloride monohydrate to achieve a 100 mM solution (2.096 g per 100 mL).

-

Add approximately 80% of the final volume of cell culture grade water.

-

Mix thoroughly until the powder is completely dissolved.

-

Adjust the pH to the desired level (typically 7.2-7.4 for cell culture) using 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.

-

Bring the solution to the final volume with cell culture grade water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Preparation of a Histidine Buffer for Monoclonal Antibody Formulation

This protocol outlines the preparation of a histidine buffer, a common component in stabilizing monoclonal antibody (mAb) formulations.

Objective: To prepare a 10 mM L-histidine buffer at pH 6.0.

Materials:

-

L-Histidine (free base)

-

L-Histidine monohydrochloride monohydrate

-

Water for Injection (WFI)

-

Calibrated pH meter

Procedure:

-

To prepare a 10 mM histidine buffer, dissolve L-histidine and L-histidine monohydrochloride in an appropriate ratio in WFI. For a pH of 6.0, a common approach is to use a combination of the free base and the salt form.[4]

-

Alternatively, a solution of L-histidine can be titrated with a dilute acid (e.g., HCl) to the target pH of 6.0.[4]

-

For example, to create a buffer, one might dissolve a specific amount of L-histidine and L-histidine monohydrochloride monohydrate in WFI to achieve the final desired concentration and pH. The exact amounts will depend on the final volume and the precise pKa used for the Henderson-Hasselbalch calculation.

-

Confirm the final pH of the solution using a calibrated pH meter and adjust as necessary with dilute acid or base.

-

The buffer can then be used for diafiltration or as a direct component in the final formulation.

High-Performance Liquid Chromatography (HPLC) Analysis of L-Histidine

This protocol provides a general method for the analysis of L-histidine using reverse-phase HPLC.

Objective: To quantify the concentration of L-histidine in a sample.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formic acid for MS compatibility)

-

L-Histidine monohydrochloride monohydrate standard

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components. A typical mobile phase might consist of a mixture of acetonitrile and a buffered aqueous solution. For example, a mixture of acetonitrile and water with a small amount of phosphoric acid can be used.[4] For mass spectrometry applications, formic acid is a suitable alternative to phosphoric acid.[4]

-

Standard Preparation: Prepare a stock solution of L-histidine monohydrochloride monohydrate of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing L-histidine in the mobile phase and filter through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution depending on the sample complexity.

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at a low wavelength, such as 200 nm or 210 nm.

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standards and samples. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of L-histidine in the samples.

Conclusion

L-Histidine monohydrochloride is a compound of significant interest to researchers and professionals in drug development due to its fundamental biological roles and its utility as an excipient in biopharmaceutical formulations. A thorough understanding of its physicochemical properties and the availability of robust experimental protocols are essential for its effective application. This guide provides a foundational resource to support the use of L-histidine monohydrochloride in a variety of scientific and industrial settings.

References

The Cornerstone of pH Control: An In-depth Guide to the Buffering Capacity of Histidine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Histidine, a unique amino acid with an imidazole (B134444) side chain, plays a critical role in maintaining pH stability in a variety of biological and pharmaceutical contexts. Its monohydrochloride salt is frequently utilized for its excellent buffering capacity, particularly within the physiologically relevant pH range. This technical guide provides a comprehensive overview of the principles governing histidine's buffering action, detailed experimental protocols for its characterization, and its application in biological systems.

The Chemical Basis of Histidine's Buffering Action

Histidine's ability to act as a buffer stems from its three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain of the R-group. Each of these groups has a distinct acid dissociation constant (pKa), which dictates the pH range over which it can effectively buffer.

The imidazole side chain is of particular importance due to its pKa value being close to neutral pH. This allows histidine to effectively resist changes in pH in the physiological range, a critical feature for many biological processes and the stability of protein-based therapeutics.[1]

Ionization States of Histidine

The ionization state of histidine changes with the pH of the solution. The interplay between the protonated and deprotonated forms of its ionizable groups is the foundation of its buffering capacity.

Quantitative Analysis of Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram equivalents, that must be added to 1 liter of the solution to change its pH by one unit. The buffer capacity is maximal at the pKa of the buffering species.

Key Physicochemical and Buffering Properties

The following table summarizes the key pKa values for histidine and its effective buffering ranges. It is important to note that these values can be influenced by factors such as temperature, ionic strength, and the specific microenvironment in proteins.[2]

| Ionizable Group | pKa Value | Effective Buffering Range |

| α-Carboxyl | ~1.8 - 2.2 | pH 1.2 - 3.2 |

| Imidazole Side Chain | ~5.5 - 7.4 | pH 5.0 - 8.0 |

| α-Amino | ~9.0 - 9.3 | pH 8.0 - 10.0 |

Table 1: pKa values and effective buffering ranges of histidine's ionizable groups.

The maximal buffering capacity for the imidazole group of histidine is observed around pH 6.0.[3] For histidine monohydrochloride solutions, the effective buffering ranges are primarily centered around the pKa of the imidazole and amino groups.[3]

Experimental Determination of Buffering Capacity

The buffering capacity of this compound can be experimentally determined through potentiometric titration. This involves the gradual addition of a strong base (e.g., NaOH) to a solution of this compound and monitoring the resulting pH changes.

Detailed Protocol for Potentiometric Titration

This protocol outlines the steps to determine the titration curve and buffering capacity of a this compound solution.

Materials:

-

L-Histidine Monohydrochloride Monohydrate

-

Standardized 0.1 N Sodium Hydroxide (B78521) (NaOH) solution

-

Purified water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of Histidine Solution: Accurately weigh a sample of L-Histidine Monohydrochloride Monohydrate and dissolve it in a known volume of purified water to achieve the desired concentration (e.g., 0.1 M).[4]

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[5]

-

Titration Setup: Place a known volume (e.g., 50 mL) of the histidine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[4]

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the value.[5]

-

Data Analysis: Continue the titration until the pH reaches approximately 11-12. Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values can be determined from the midpoints of the buffering regions (the relatively flat portions of the curve). The equivalence points are the points of steepest slope.

Histidine Buffering in Biological Systems: The Carbonic Anhydrase Example

The buffering capacity of histidine is crucial for the function of many enzymes. A prime example is carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate. In this enzyme, a histidine residue (His64) acts as a proton shuttle, transferring protons between the active site and the surrounding buffer.[6][7] This process is essential for maintaining the local pH and regenerating the active form of the enzyme.

The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule. To regenerate the hydroxide ion for the next catalytic cycle, a proton must be removed from the newly bound water molecule. This is where the histidine proton shuttle comes into play.

Practical Considerations for Histidine Buffers

When preparing histidine buffers, it is important to consider the desired pH and the total buffer concentration. The Henderson-Hasselbalch equation can be used to calculate the required ratio of the conjugate acid and base forms of histidine to achieve a specific pH.

Preparation of a 0.1 M Histidine Buffer Solution

To prepare a 0.1 M histidine buffer, one can start with histidine dihydrochloride (B599025) and titrate with a strong base like NaOH to the desired pH.[1] Alternatively, stock solutions of L-histidine and L-histidine hydrochloride can be prepared and mixed in appropriate ratios.[8]

Example: Preparation of 1 L of 0.1 M Histidine Buffer, pH 7.0

-

Calculate the required mass of histidine dihydrochloride: For a 0.1 M solution in 1 L, you would need 0.1 moles. The formula weight of histidine dihydrochloride is approximately 228 g/mol . Therefore, weigh out 22.8 g of histidine dihydrochloride.[1]

-

Dissolve: Dissolve the 22.8 g of histidine dihydrochloride in approximately 800 mL of purified water.

-

Adjust pH: While stirring, slowly add a 0.5 N NaOH solution and monitor the pH with a calibrated pH meter until a stable pH of 7.0 is reached.

-

Final Volume: Adjust the final volume of the solution to 1.0 L with purified water.

Conclusion

This compound is a versatile and effective buffering agent, particularly valuable for applications requiring pH control in the physiological range. Its unique imidazole side chain provides significant buffering capacity around neutral pH, making it an essential component in many biological and pharmaceutical systems. A thorough understanding of its physicochemical properties and the ability to perform accurate experimental characterization are crucial for its effective application in research and drug development.

References

- 1. brainly.com [brainly.com]

- 2. researchgate.net [researchgate.net]

- 3. ukessays.com [ukessays.com]

- 4. biospectra.us [biospectra.us]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. | Semantic Scholar [semanticscholar.org]

- 8. Documents download module [ec.europa.eu]

The Solubility Profile of Histidine Monohydrochloride: A Technical Guide for Researchers

An in-depth examination of the aqueous and solvent-based solubility of histidine monohydrochloride, complete with experimental methodologies and relevant biological pathway visualizations.

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial amino acid derivative in pharmaceutical and biotechnological research. Aimed at researchers, scientists, and drug development professionals, this document consolidates quantitative solubility data, details experimental protocols for solubility determination, and visualizes key biological pathways involving histidine.

Quantitative Solubility Data

The solubility of L-histidine monohydrochloride is a critical parameter in various applications, from formulation development to cell culture media optimization. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in other common solvents.

Table 1: Solubility of L-Histidine Monohydrochloride in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Reference |

| 20 | 10.5 | 0.50 | [1] |

| 20 | ~14.9 - 17.0 | ~0.71 - 0.81 | [2][3] |

| 24 | 39 | 1.86 | [4] |

Note: The molecular weight of L-histidine monohydrochloride monohydrate (C₆H₁₀ClN₃O₃·H₂O) is approximately 209.63 g/mol . Molarity calculations are based on this molecular weight.

Table 2: Solubility of L-Histidine Monohydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol (B145695) | Insoluble / Practically Insoluble | [2][4][5] |

| Methanol | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | Insoluble | [5] |

| Acetone | Data not readily available | |

| Isopropanol | Data not readily available | |

| Acetonitrile | Data not readily available | |

| Formic Acid | Soluble | [2] |

The data indicates that L-histidine monohydrochloride is highly soluble in water, and its solubility increases with temperature. Conversely, it exhibits poor solubility in common organic solvents like ethanol and DMSO.[2][4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following section outlines a detailed gravimetric method for determining the solubility of this compound.

Isothermal Equilibrium Gravimetric Method

This method is a reliable approach for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

L-Histidine monohydrochloride

-

Solvent of interest (e.g., deionized water)

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Glass vials with screw caps

-

Spatula

-

Pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-histidine monohydrochloride to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or weighing boat). This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C for water).

-

Periodically remove the container from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty container from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the initial mass of the saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

-

Visualizing Key Biological Pathways

Histidine plays a central role in various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate two of these critical pathways.

This workflow diagram outlines the key steps in the isothermal equilibrium gravimetric method for determining the solubility of a compound.

This diagram illustrates the signal transduction cascade initiated by the binding of histamine to its H1 receptor, a key pathway in allergic and inflammatory responses.

References

Function of histidine monohydrochloride in protein synthesis.

An In-depth Technical Guide on the Function of Histidine Monohydrochloride in Protein Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is a nutritionally essential amino acid, distinguished by its unique imidazole (B134444) side chain which confers versatile biochemical properties crucial for a myriad of biological processes.[1] As a fundamental constituent of proteins, its role extends from being a simple building block to participating in complex catalytic and regulatory functions.[2] L-Histidine monohydrochloride, a highly soluble and stable salt form of L-histidine, is frequently utilized in research, cell culture, and pharmaceutical formulations to ensure consistent delivery and bioavailability.[3][4] This technical guide provides a comprehensive overview of the multifaceted role of histidine in protein synthesis, detailing its incorporation into polypeptides, its structural and catalytic functions within proteins, and its role as a signaling molecule in the regulation of translation.

The Core Function: A Building Block for Proteins

The primary role of histidine in protein synthesis is its incorporation into nascent polypeptide chains. This process is initiated by the specific recognition and activation of histidine by its cognate enzyme, histidyl-tRNA synthetase (HisRS).

Aminoacylation of tRNAHis by Histidyl-tRNA Synthetase (HisRS)

Before histidine can be incorporated into a protein, it must be attached to its corresponding transfer RNA (tRNAHis). This crucial two-step reaction, known as aminoacylation or "charging," is catalyzed by HisRS, a class II aminoacyl-tRNA synthetase.[5][6]

-

Amino Acid Activation: Histidine and adenosine (B11128) triphosphate (ATP) bind to the active site of HisRS. The enzyme then catalyzes the formation of a high-energy histidyl-adenylate (His-AMP) intermediate, with the release of pyrophosphate (PPi).[7][8]

-

Transfer to tRNA: The activated histidine is transferred from the His-AMP intermediate to the 3'-hydroxyl group of the terminal adenosine on the tRNAHis molecule, forming histidyl-tRNAHis (His-tRNAHis) and releasing adenosine monophosphate (AMP).[8]

The resulting His-tRNAHis is then delivered to the ribosome, where it recognizes histidine-specific codons (CAU and CAC) on the messenger RNA (mRNA) template, allowing for the precise insertion of histidine into the growing polypeptide chain.[9]

Figure 1: Catalytic cycle of Histidyl-tRNA Synthetase (HisRS).

Structural and Catalytic Roles of Histidine Residues

Once incorporated into a protein, the unique properties of histidine's imidazole side chain, which has a pKa near physiological pH (~6.0), allow it to perform diverse and critical functions.[3]

-

Enzyme Catalysis: Histidine is a common residue in enzyme active sites, where its side chain can act as both a proton donor and acceptor (a general acid-base catalyst).[10] It is a key component of the "catalytic triad" in enzymes like serine proteases.[2]

-

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent chelators of metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[11] This is fundamental to the structure and function of metalloproteins, including hemoglobin, where proximal and distal histidines coordinate the heme iron and stabilize oxygen binding.[12]

-

pH Buffering and Structural Stability: Due to its pKa, the histidine side chain can exist in both protonated (positively charged) and neutral forms within the physiological pH range, contributing to the pH-buffering capacity of proteins and stabilizing protein structures through hydrogen bonding and electrostatic interactions.[10]

Regulatory Role in Protein Synthesis: The mTOR Pathway

Beyond its role as a substrate, histidine also functions as a signaling molecule, influencing the master metabolic regulator known as the mechanistic Target of Rapamycin (mTOR). The mTOR complex 1 (mTORC1) integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis.[8]

Amino acids, including histidine, are potent activators of mTORC1. In the presence of sufficient amino acids, mTORC1 is recruited to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates key downstream targets to promote protein synthesis, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), which can then participate in the initiation of cap-dependent translation.

Studies in bovine mammary epithelial cells have shown that histidine supplementation can increase the phosphorylation of mTOR and its downstream effectors, leading to enhanced synthesis of milk proteins like casein.[13][14] However, the signaling effects can be context-dependent; in other models, a combination of histidine, lysine, and threonine has been shown to synergistically inhibit mTOR activity.[11][15] This suggests a complex regulatory role that may be influenced by the cellular environment and the availability of other amino acids.

Figure 2: Simplified signaling pathway of mTORC1 activation by amino acids.

Quantitative Data Presentation

The function of histidine in protein synthesis can be quantified by examining enzyme kinetics and the effects of its deficiency or supplementation.

Table 1: Kinetic Parameters of E. coli Histidyl-tRNA Synthetase (HisRS) This table summarizes key kinetic constants for the interaction between HisRS and its substrates, as determined through in vitro assays.[16] The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating binding affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

| Substrate | Assay Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-Histidine | Pyrophosphate Exchange | 2.5 | 2.3 | 9.2 x 10⁵ |

| L-Histidine | Aminoacylation | 4.0 | 1.0 | 2.5 x 10⁵ |

| ATP | Pyrophosphate Exchange | 1200 | 2.2 | 1.8 x 10³ |

| ATP | Aminoacylation | 300 | 1.0 | 3.3 x 10³ |

| tRNAHis | Aminoacylation | 0.2 | 1.0 | 5.0 x 10⁶ |

| Data sourced from an empirical model of E. coli aminoacylation kinetics.[16] |

Table 2: Effects of Histidine Analogs and Deficiency on Protein Synthesis This table presents quantitative data on inhibitors of HisRS and the physiological impact of histidine depletion.

| Condition/Compound | Parameter | Value / Effect | Reference(s) |

| L-Histidinol | Ki for HisRS (ATP-PPi Exchange) | 4 x 10⁻⁷ M (0.4 µM) | [17] |

| L-Histidinol | IC₅₀ for Protein Synthesis | 0.1 mM (in media with 5 µM Histidine) | [17] |

| N-Formyl-L-histidine | Ki for HisRS | 4.6 µM | [18] |

| Histidine-free diet (48 days) | Change in Whole-Body Protein Turnover | 24-28% linear decline | [19] |

| Histidine-free diet (48 days) | Change in Hemoglobin (Hb) Concentration | ~11% decrease | [19] |

| Histidine-free diet (48 days) | Change in Albumin Concentration | ~12% decrease | [19] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the function of histidine in protein synthesis.

Protocol 1: In Vitro Assay for Histidyl-tRNA Synthetase Activity (ATP-PPi Exchange)

This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the histidine-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP.[7][12]

Figure 3: Experimental workflow for the ATP-PPi exchange assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM KF, 10 mM β-mercaptoethanol, 2 mM ATP, varying concentrations of L-histidine (e.g., 0.2 to 10 times the expected Km), and 2 mM sodium pyrophosphate labeled with [³²P]PPi (specific activity ~100-500 cpm/pmol).[12]

-

Reaction Initiation: Pre-warm the reaction mix to 37°C. Initiate the reaction by adding a known concentration of purified HisRS enzyme (e.g., 1-10 nM).[12]

-

Time Course Sampling: At defined intervals (e.g., every 2 minutes for 10 minutes), remove aliquots (e.g., 50 µL) of the reaction mixture.

-

Quenching and Filtration: Immediately quench each aliquot in a tube containing 0.5 mL of an ice-cold solution of 1 M HCl, 200 mM sodium pyrophosphate, and 10% activated charcoal. The charcoal binds nucleotides (ATP) but not free pyrophosphate. Vortex and incubate on ice for 10 minutes.[20]

-

Washing: Collect the charcoal-bound [³²P]ATP on a glass fiber filter using a vacuum manifold. Wash the filters multiple times with a cold wash buffer (e.g., 0.5% HCl) to remove all unbound [³²P]PPi.

-

Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to moles of ATP formed using the specific activity of the [³²P]PPi. Plot product formed versus time to determine the initial reaction velocity. Kinetic parameters (Km, kcat) can be derived by fitting the velocity data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 2: Analysis of mTORC1 Pathway Activation by Western Blot

This protocol describes how to measure the activation state of the mTORC1 pathway in cultured cells in response to histidine stimulation by detecting the phosphorylation of a key downstream target, S6K1.[21][22]

References

- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histidyl-tRNA Synthetase [aars.online]

- 7. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine—tRNA ligase - Wikipedia [en.wikipedia.org]

- 9. himedialabs.com [himedialabs.com]

- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 11. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-Histidine monohydrochloride monohydrate, Cell Culture Reagent 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. amsbio.com [amsbio.com]

- 19. Long-term effects of histidine depletion on whole-body protein metabolism in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Histidine Monohydrochloride as a Precursor for Histamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of histamine (B1213489) from its precursor, histidine monohydrochloride. The document details both enzymatic and chemical synthesis methodologies, offering comprehensive experimental protocols and quantitative data to support researchers and professionals in the fields of drug development and scientific research. Furthermore, it elucidates the key signaling pathways of histamine, providing a broader context for its physiological and pathological roles.

Introduction to Histamine Synthesis

Histamine, a crucial biogenic amine, plays a multifaceted role in human physiology, acting as a key mediator in allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter.[1][2] Its synthesis originates from the amino acid L-histidine through a decarboxylation reaction.[3] this compound is a stable and commonly used salt of L-histidine, making it an ideal starting material for histamine production in a laboratory or industrial setting. The synthesis can be achieved through two primary routes: enzymatic conversion using the histidine decarboxylase (HDC) enzyme and non-enzymatic chemical decarboxylation.

Enzymatic Synthesis of Histamine